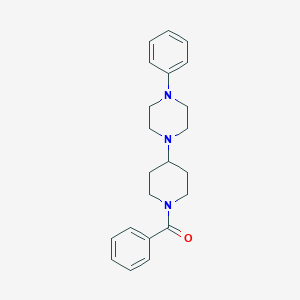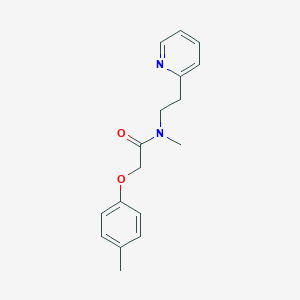
1-(1-Benzoyl-4-piperidinyl)-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Benzoyl-4-piperidinyl)-4-phenylpiperazine, commonly known as BPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP belongs to the class of piperazine derivatives and has been studied for its ability to modulate various neurotransmitter systems in the brain. In
作用機序
BPP acts as a non-selective serotonin receptor agonist and a dopamine receptor antagonist. BPP has been shown to bind to the serotonin 5-HT1A and 5-HT2A receptors, which are known to play a crucial role in the regulation of mood and anxiety. BPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects in animal models. BPP has been shown to increase the levels of serotonin and norepinephrine in the brain, which are known to play a crucial role in the regulation of mood and anxiety. BPP has also been shown to decrease the levels of dopamine in the brain, which is involved in the regulation of reward and motivation. BPP has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
BPP has several advantages for lab experiments. It is a well-characterized compound that can be synthesized in large quantities with high purity. BPP has been extensively studied for its potential therapeutic properties, and its mechanism of action is well understood. However, BPP has some limitations for lab experiments. BPP has a low solubility in water, which can make it challenging to administer in animal models. BPP also has a short half-life, which can limit its effectiveness in therapeutic applications.
将来の方向性
BPP has several potential future directions for scientific research. BPP can be further studied for its potential therapeutic properties in various neurological disorders such as depression, anxiety, and schizophrenia. BPP can also be studied for its potential use as a diagnostic tool for various neurological disorders. Further research can be conducted to improve the solubility and half-life of BPP, which can increase its effectiveness in therapeutic applications.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP has been extensively studied for its ability to modulate various neurotransmitter systems in the brain, and its mechanism of action is well understood. BPP has several advantages for lab experiments, but it also has some limitations. BPP has several potential future directions for scientific research, and further studies can be conducted to explore its potential therapeutic properties in various neurological disorders.
合成法
BPP can be synthesized through a multistep process that involves the reaction of 1-benzoyl-4-piperidone with phenyl hydrazine, followed by the reduction of the resulting hydrazone with sodium borohydride. The final product is obtained through the reaction of the resulting intermediate with phenyl magnesium bromide. The purity of the synthesized BPP can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学的研究の応用
BPP has been extensively studied for its potential therapeutic properties in various neurological disorders such as depression, anxiety, and schizophrenia. BPP has been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are known to play a crucial role in the pathogenesis of these disorders. BPP has also been studied for its potential use as a diagnostic tool for various neurological disorders.
特性
分子式 |
C22H27N3O |
|---|---|
分子量 |
349.5 g/mol |
IUPAC名 |
phenyl-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C22H27N3O/c26-22(19-7-3-1-4-8-19)25-13-11-21(12-14-25)24-17-15-23(16-18-24)20-9-5-2-6-10-20/h1-10,21H,11-18H2 |
InChIキー |
DZEIXQTVEGWZFD-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)
![2-fluoro-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247290.png)
![2-(4-Chloro-phenoxy)-1-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B247294.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(1-naphthoyl)piperazine](/img/structure/B247296.png)

